1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound of significant interest in the field of medicinal chemistry. It features a unique combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This structure imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent piperazine ring formation. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The sulfonylation step often involves the use of sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of metal-based catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl and pyrazole moieties but lacks the sulfonyl piperazine group.
Piperazine sulfonyl-bearing diarylpyrimidine-based NNRTIs: These compounds also feature the sulfonyl piperazine group and are used as non-nucleoside reverse transcriptase inhibitors.
Uniqueness: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, with the CAS number 1006456-13-8, is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H14F2N4O2S with a molecular weight of 280.30 g/mol. The structure includes a piperazine ring linked to a difluoromethyl-substituted pyrazole moiety via a sulfonyl group. This unique combination suggests potential interactions with various biological targets.
Pharmacological Activities
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study reported IC50 values for COX inhibition as low as 0.01 µM for certain pyrazole derivatives, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .
2. Antibacterial Activity
The sulfonamide functionality in this compound suggests potential antibacterial properties. Compounds with similar structures have shown promising results against various bacterial strains, with IC50 values significantly lower than those of established antibiotics . For example, derivatives containing the piperidine nucleus have been associated with notable antibacterial effects, making them candidates for further development in antimicrobial therapies.
3. Enzyme Inhibition
Inhibition studies have shown that compounds featuring the piperazine and sulfonamide moieties can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For instance, some synthesized derivatives exhibited IC50 values as low as 2.14 µM for urease inhibition, highlighting their potential in treating conditions like urinary tract infections .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
- Enzyme Binding : The sulfonamide group may facilitate binding to active sites of various enzymes, disrupting their function.
- Antimicrobial Action : The structural features may interfere with bacterial cell wall synthesis or metabolic pathways.
Case Studies and Research Findings
A review article summarized the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. It was noted that certain compounds showed significant anti-inflammatory effects with selectivity indices superior to traditional NSAIDs .
Additionally, another study focused on the synthesis of piperidine derivatives revealed that compounds with similar functionalities exhibited not only antibacterial properties but also favorable pharmacokinetic profiles, suggesting good oral bioavailability .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C9H14F2N4O2S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C9H14F2N4O2S/c1-7-8(6-15(13-7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 |
InChI Key |
WBHJWZSVDKNIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCNCC2)C(F)F |
Origin of Product |
United States |
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